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Compound of Interest

Compound Name: Axomadol hydrochloride

Cat. No.: B1665871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of Axomadol, a

centrally active analgesic agent, and its primary active metabolite, O-demethyl-axomadol. The

data presented is derived from a population pharmacokinetic/pharmacodynamic (PK/PD)

modeling study in healthy subjects. Due to the discontinuation of Axomadol's clinical

development after Phase II trials, publicly available data is limited.[1][2]

Introduction to Axomadol
Axomadol is a synthetic, centrally-acting opioid analgesic that was under investigation for the

treatment of chronic pain.[1][2] It is administered as a racemic mixture of its RR and SS

enantiomers. The primary mechanism of action involves opioid receptor agonism and the

inhibition of monoamine reuptake, specifically norepinephrine and to a lesser extent, serotonin.

[3][4] The analgesic effect of Axomadol is attributed to both the parent drug and its active

metabolite, O-demethyl-axomadol, which is formed primarily through the action of the

cytochrome P450 (CYP) 2D6 enzyme.[3]

Pharmacokinetic Data Summary
A population PK/PD model was developed to simultaneously characterize the kinetics of

Axomadol and its O-demethyl metabolite.[3] Instead of traditional non-compartmental

pharmacokinetic parameters, this guide presents the parameters from the final population
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pharmacokinetic model, which provides a more comprehensive understanding of the drug's

disposition.

Parameter Description
Axomadol (Parent
Drug)

O-demethyl-
axomadol
(Metabolite)

Absorption

tlag Lag time of absorption Present N/A

Distribution

Model Compartmental Model

One-compartment

with an additional

"liver" compartment

for metabolite

formation

Modeled as formed in

the "liver"

compartment

Metabolism

Primary Enzyme
Cytochrome P450

Isoform
CYP2D6 N/A

Elimination

Pathway
Primary route of

clearance

Metabolism to O-

demethyl-axomadol

and an additional

elimination pathway

-

Note: Specific quantitative values for parameters such as clearance and volume of distribution

from the population pharmacokinetic model are not detailed in the provided source. The model

structure indicates a one-compartment model was sufficient to describe the disposition of the

parent drug, with a separate compartment to model the liver where the metabolite is formed.[3]

Experimental Protocols
The pharmacokinetic data was derived from two Phase I clinical trials involving healthy adult

subjects.[3]
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Study Design
Study Population: A total of 74 healthy male and female Caucasian subjects participated

across the two studies. All participants were classified as extensive metabolizers for the

CYP2D6 enzyme.[3]

Dosing Regimen: Subjects received oral doses of Axomadol ranging from 66 mg to 225 mg,

or placebo. The studies involved both single and multiple dosing regimens.[3]

Study Type: The trials were randomized and placebo-controlled. One study was a two-period

crossover design.[3]

Exclusion Criteria: Individuals who had recently used drugs that inhibit CYP2D6 were

excluded.[3]

Bioanalytical Methods
Analyte Quantification: Plasma concentrations of both the RR and SS enantiomers of

Axomadol and its O-demethyl metabolite were measured.[3]

Analytical Techniques:

Study A utilized a chiral high-performance liquid chromatography/fluorescence method.[3]

Study B employed a validated stereoselective liquid chromatography-mass spectrometry

(LC-MS) method.[3]

Lower Limits of Quantification (LLOQ):

HPLC/fluorescence: 0.96 ng/mL for parent enantiomers and 3.88 ng/mL for metabolite

enantiomers.[3]

LC-MS: 0.5 ng/mL for each enantiomer.[3]

Pharmacokinetic Modeling
Software: The population pharmacokinetic analysis was performed using NONMEM 7.2.[3]
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Model Structure: The final model that best described the data included an extra compartment

representing the liver to model the formation of the O-demethyl metabolite. A one-

compartment model was adequate for the disposition of the parent drug. The model also

accounted for an additional elimination pathway for the parent compound besides

metabolism to the O-demethyl metabolite.[3]
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Caption: Metabolic conversion of Axomadol to its active metabolite.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Workflow of the Axomadol pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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